2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-5-14-8-10-16(11-9-14)24-17(27)13-26-21(28)18-19(30-7-3)15(6-2)12-23-20(18)25(4)22(26)29/h8-12H,5-7,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLODNRZQEWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)CC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves a multi-step process beginning with readily available starting materials. Each step requires specific reagents, solvents, and catalysts, which are carefully controlled to obtain the desired product.
Industrial Production Methods
Industrial production can scale up these laboratory methods, often employing automated systems to optimize yields and purity. The process includes rigorous purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Core Pyrido[2,3-d]pyrimidine Reactivity
The fused bicyclic system is electron-deficient, enabling nucleophilic and electrophilic reactions at specific positions.
Electrophilic Substitution
-
Nitration/Halogenation : Substitution at C7 or C8 positions is plausible under acidic conditions. For example, bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) could yield halogenated derivatives .
-
Sulfonation : Sulfur trioxide in chlorosulfonic acid may introduce sulfonic acid groups at activated positions.
Nucleophilic Attack
-
Amide Hydrolysis : The 2,4-dioxo groups are susceptible to hydrolysis under basic conditions (e.g., NaOH/H₂O), forming carboxylic acid intermediates.
-
Ring Opening : Strong nucleophiles (e.g., hydrazine) may cleave the pyrimidine ring, though stability under mild conditions is typical .
Acetamide Side Chain
Ethoxy and Ethyl Substituents
-
Dealkylation : The 5-ethoxy group may undergo acid-catalyzed cleavage (e.g., HBr/AcOH) to form a hydroxyl group .
-
Oxidation : Ethyl groups at C6 or the 4-ethylphenyl moiety could oxidize to carboxylic acids using KMnO₄ under acidic conditions.
Cross-Coupling Reactions
The pyrido[2,3-d]pyrimidine core supports transition-metal-catalyzed reactions:
| Reaction | Catalyst/Reagents | Position Modified | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | C7 or C8 | |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos | N3 or N1 |
Biological Activity-Driven Modifications
The compound’s interaction with enzymes like dihydrofolate reductase (DHFR) suggests targeted modifications:
-
Methylation : Reductive alkylation with formaldehyde/NaBH₃CN at N10 enhances DHFR inhibition .
-
Aryl Substitution : Introducing electron-withdrawing groups (e.g., nitro) on the 4-ethylphenyl moiety improves binding affinity to kinase active sites.
Stability and Degradation Pathways
-
Photodegradation : UV light exposure may cleave the dioxo groups, forming quinone-like intermediates.
-
Thermal Decomposition : Above 200°C, the compound degrades via retro-Diels-Alder fragmentation of the pyrido ring .
Synthetic Routes and Intermediate Reactions
While direct synthesis data for this compound is limited, analogous pyrido[2,3-d]pyrimidines are synthesized via:
-
Condensation : Malononitrile and α-fluoromalonate form the pyridine ring .
-
Cyclization : Guanidine or formic acid mediates pyrimidine ring closure .
-
Functionalization : Sequential alkylation/acylation introduces the ethoxy, ethyl, and acetamide groups.
Key Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. In particular, compounds targeting the ephrin receptor family have been noted for their ability to inhibit tumor growth in various cancer models. The compound has shown promise in preliminary studies as a potential inhibitor of cancer cell proliferation due to its structural similarities with known anticancer agents .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are valuable in cancer therapy as they can disrupt the proliferation of rapidly dividing cells. The biological evaluation of similar compounds has demonstrated that modifications at specific positions can enhance their inhibitory activity on DHFR .
Case Studies
Several studies have documented the therapeutic potential of related compounds:
- Pyrido[2,3-d]pyrimidine Derivatives : A study highlighted the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives that showed improved efficacy against cancer cell lines compared to their predecessors. These findings suggest that structural modifications can lead to enhanced biological activity .
- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of these compounds to target enzymes like DHFR. Molecular docking simulations have indicated that certain derivatives bind effectively to the active site of DHFR, providing insights into their potential as drug candidates .
Data Table: Comparison of Biological Activities
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Its mechanism often involves binding to biological macromolecules, altering their function. This binding can affect pathways crucial in disease processes, making it a target for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs from the evidence, focusing on substituent effects, spectral data, and synthesis yields.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Variations: The target compound’s pyrido[2,3-d]pyrimidinone core differs from Compound 24’s pyrido-thieno-pyrimidinone () and MM0333.02’s imidazo[1,2-a]pyridine (). These variations influence electronic properties and bioactivity. For example, sulfur-containing cores (e.g., thieno-pyrimidinone in Compound 24) may enhance lipophilicity .
Substituent Effects: The 5-ethoxy and 6-ethyl groups in the target compound contrast with the acetylated NH and phenyl group in Compound 23. The 4-ethylphenyl acetamide side chain in the target compound differs from the 4-phenoxyphenyl group in Compound 5.15 (). Phenoxy groups may enhance π-π stacking, whereas ethylphenyl could improve metabolic stability .
Synthesis and Yield :
- The target compound’s synthesis pathway is undefined in the evidence, but analogs like Compound 24 (73% yield) and Compound 5.15 (60% yield) suggest that acetylation or thioacetylation reactions are viable for such structures. Lower yields (e.g., 19% for Example 83 in ) are observed in complex hybrids due to multi-step syntheses .
Spectral Data :
- The absence of NH signals in the target compound’s hypothetical NMR (inferred from its structure) contrasts with Compound 5.15’s broad NH signal at δ 12.45 (). IR data for the target compound would likely show C=O stretches near 1,700–1,750 cm⁻¹, similar to Compound 24 .
Research Implications and Gaps
- The 4-ethylphenyl group may target hydrophobic pockets in enzymes .
- Synthetic Optimization : Higher yields in simpler analogs (e.g., Compound 24) suggest that streamlined protocols (e.g., one-pot reactions) could be adapted for the target compound.
- Thermal Stability: The high melting point of Example 83 (302–304°C, ) indicates that fluorinated hybrids exhibit superior thermal stability compared to non-fluorinated analogs. This property could guide the design of the target compound’s derivatives .
Biological Activity
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is a novel pyridopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure characterized by a pyridopyrimidine core, which is known for its diverse biological activities. The presence of ethoxy and ethyl groups enhances its lipophilicity and potentially its bioavailability.
Anticancer Activity
Research indicates that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit key enzymes involved in cancer cell proliferation. A notable study demonstrated that pyridopyrimidine compounds effectively inhibited dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cancer cell growth .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | DHFR | Inhibition | |
| 6-(2,6-Dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-one | Tyrosine kinase | Inhibition |
Antimicrobial Activity
The compound's potential antimicrobial activity is also noteworthy. Similar pyridopyrimidine analogs have demonstrated effectiveness against various bacterial strains and fungi. For example, studies have reported that certain derivatives exhibit strong antibacterial activity against multi-drug resistant strains .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, thereby disrupting the proliferation of cancer cells.
- Signal Transduction Pathways : It may interfere with signaling pathways critical for cell survival and proliferation.
Case Studies
Recent case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Effects : A study involving a related pyridopyrimidine derivative showed significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and found that the compound exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step procedures, including cyclization, alkylation, and coupling reactions. For example:
- Step 1 : Formation of the pyrido[2,3-d]pyrimidine core via cyclization of ethyl 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyridine-3-carboxylate intermediates under acidic or basic conditions .
- Step 2 : Introduction of the acetamide side chain through nucleophilic substitution or amide coupling. A chloroacetyl intermediate is reacted with 4-ethylaniline in the presence of a base like potassium carbonate in DMF .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which spectroscopic and analytical techniques are used for structural characterization?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, downfield shifts for carbonyl groups (δ ~160-180 ppm) and aromatic protons (δ ~6.5-8.0 ppm) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) and assess purity .
- X-ray crystallography : For definitive structural elucidation. SHELX software is often employed for refinement, particularly for resolving torsional angles in the pyrimidine ring .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition studies : Testing against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
- Cytotoxicity assays : MTT or resazurin-based assays in cancer cell lines (e.g., IC50 values reported in µM ranges) .
- Receptor binding assays : Radioligand displacement studies to assess affinity for targets like GPCRs .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during structural elucidation?
Conflicts between NMR, MS, or crystallographic data require cross-validation:
- NMR vs. X-ray : If NMR signals suggest multiple conformers, X-ray data (refined via SHELX) can confirm the dominant conformation .
- LC-MS impurities : Use preparative HPLC to isolate minor components and re-analyze. For example, a peak at m/z 590.2 might indicate a de-ethylated byproduct requiring re-synthesis .
- Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by rotational barriers in the acetamide group .
Q. What strategies optimize synthesis yield and purity for scale-up?
- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions during amide coupling .
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in aryl-alkyl bond formation (e.g., from 58% to 85% yield) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, minimizing over-reaction and byproducts .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Software like AutoDock Vina simulates binding to ATP-binding pockets of kinases. The ethoxy group’s orientation is critical for hydrophobic interactions .
- MD simulations : Reveal stability of hydrogen bonds between the pyrimidine carbonyl and conserved lysine residues in target enzymes .
- QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with inhibitory potency to guide analog design .
Q. What challenges arise during crystallographic refinement using SHELX?
- Disorder in the ethyl group : The 6-ethyl substituent may exhibit positional disorder, requiring PART commands in SHELXL to model alternate conformations .
- Twinned crystals : Use the TWIN command in SHELX to refine data from non-merohedral twinning, common in pyrido[2,3-d]pyrimidine derivatives .
- Low-resolution data : Apply restraints to bond lengths and angles (e.g., DFIX and SADI instructions) to stabilize refinement when resolution is >1.2 Å .
Methodological Best Practices
- Data contradiction resolution : Always cross-validate structural data with at least two independent methods (e.g., NMR + X-ray) .
- Synthetic optimization : Use design of experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst) .
- Biological assays : Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
